

# Oxyphenbutazone monohydrate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Oxyphenbutazone monohydrate

Cat. No.: B1203218

Get Quote

# An In-depth Technical Guide to Oxyphenbutazone Monohydrate

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides a comprehensive overview of **Oxyphenbutazone Monohydrate**, a non-steroidal anti-inflammatory drug (NSAID) and an active metabolite of phenylbutazone. This document details its chemical properties, including its CAS number and molecular weight, and delves into its primary mechanism of action as a non-selective cyclooxygenase (COX) inhibitor. Detailed experimental protocols for assessing its anti-inflammatory activity are provided, alongside a structured presentation of its inhibitory potency. Furthermore, this guide illustrates the key signaling pathway involved in its mechanism of action using a clear and concise diagram. While historically used for its potent anti-inflammatory and analgesic effects, Oxyphenbutazone was withdrawn from many markets in the mid-1980s due to concerns about side effects, including bone marrow suppression. This guide serves as a technical resource for researchers and professionals in drug development interested in the pharmacological profile of this compound.

## **Chemical and Physical Properties**



**Oxyphenbutazone Monohydrate** is the hydrated form of oxyphenbutazone, a major active metabolite of phenylbutazone. Key identifying information and physical properties are summarized in the table below.

| Property          | Value                                                                                                      | Reference(s) |
|-------------------|------------------------------------------------------------------------------------------------------------|--------------|
| Chemical Name     | 4-butyl-1-(4-hydroxyphenyl)-2-<br>phenylpyrazolidine-3,5-<br>dione;hydrate                                 |              |
| Synonyms          | Oxyphenbutazone hydrate, 4-<br>Butyl-1-(p-hydroxyphenyl)-2-<br>phenyl-3,5-pyrazolidinedione<br>monohydrate |              |
| CAS Number        | 7081-38-1                                                                                                  | <del>-</del> |
| Molecular Formula | C19H22N2O4                                                                                                 | _            |
| Molecular Weight  | 342.39 g/mol                                                                                               | _            |
| Appearance        | White to yellowish-white crystalline powder                                                                |              |

Note: The anhydrous form of oxyphenbutazone has the CAS number 129-20-4 and a molecular weight of 324.38 g/mol .

## **Mechanism of Action: Cyclooxygenase Inhibition**

Oxyphenbutazone exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the action of COX enzymes, oxyphenbutazone reduces the production of these pro-inflammatory prostaglandins.

### **Prostaglandin Biosynthesis Pathway**

The following diagram illustrates the central role of COX enzymes in the conversion of arachidonic acid to prostaglandins, the pathway inhibited by oxyphenbutazone.





Click to download full resolution via product page

Figure 1. Prostaglandin Biosynthesis Pathway and Inhibition by Oxyphenbutazone.

### **Quantitative Data on COX Inhibition**

While specific IC<sub>50</sub> values for oxyphenbutazone are not readily available in recent literature, the table below provides representative IC<sub>50</sub> values for other well-known NSAIDs to offer a comparative context for COX-1 and COX-2 inhibition. This data is typically generated using in vitro enzyme assays.



| Compound     | COX-1 IC <sub>50</sub><br>(μΜ) | COX-2 IC50<br>(μΜ) | COX-1/COX-2<br>Ratio | Reference(s) |
|--------------|--------------------------------|--------------------|----------------------|--------------|
| Celecoxib    | 82                             | 6.8                | 12                   | [1]          |
| Diclofenac   | 0.076                          | 0.026              | 2.9                  | [1]          |
| Ibuprofen    | 12                             | 80                 | 0.15                 | [1]          |
| Indomethacin | 0.0090                         | 0.31               | 0.029                | [1]          |
| Meloxicam    | 37                             | 6.1                | 6.1                  | [1]          |
| Piroxicam    | 47                             | 25                 | 1.9                  | [1]          |

IC<sub>50</sub> values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC<sub>50</sub> indicates greater potency. The COX-1/COX-2 ratio is an indicator of selectivity; a higher ratio suggests greater selectivity for COX-2.

## Experimental Protocols In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general method for determining the COX-1 and COX-2 inhibitory activity of a test compound like oxyphenbutazone using a colorimetric or fluorometric assay kit.

Objective: To determine the IC<sub>50</sub> values of oxyphenbutazone for COX-1 and COX-2.

### Materials:

- Purified ovine or human COX-1 and COX-2 enzymes
- Arachidonic acid (substrate)
- Heme (cofactor)
- Reaction buffer (e.g., Tris-HCl)
- Test compound (Oxyphenbutazone) dissolved in a suitable solvent (e.g., DMSO)
- Positive controls (e.g., celecoxib for COX-2, SC-560 for COX-1)



- Microplate reader
- Commercial COX inhibitor screening assay kit

#### Procedure:

- Reagent Preparation: Prepare all reagents as per the assay kit manufacturer's instructions.
   This includes the preparation of a series of dilutions of oxyphenbutazone.
- Enzyme Incubation: To the wells of a microplate, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).
- Inhibitor Addition: Add the various concentrations of oxyphenbutazone or the positive control to the respective wells. Include a vehicle control (solvent only).
- Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
- Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.
- Reaction Incubation: Incubate the plate for a short period (e.g., 2-5 minutes) at the controlled temperature.
- Detection: Stop the reaction and measure the product formation (e.g., Prostaglandin G<sub>2</sub>) using a microplate reader at the appropriate wavelength for the detection method used (colorimetric or fluorometric).
- Data Analysis: Calculate the percentage of inhibition for each concentration of oxyphenbutazone compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC<sub>50</sub> value using non-linear regression analysis.

## In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of NSAIDs.

### Foundational & Exploratory





Objective: To assess the in vivo anti-inflammatory effect of oxyphenbutazone by measuring the reduction of carrageenan-induced paw edema.

### Materials:

- Male Wistar or Sprague-Dawley rats (150-200 g)
- 1% (w/v) carrageenan solution in sterile saline
- Oxyphenbutazone
- Vehicle (e.g., 0.5% carboxymethyl cellulose in water)
- Positive control (e.g., Indomethacin, 10 mg/kg)
- Parenteral administration equipment (e.g., oral gavage needles)
- Plethysmometer or digital calipers for measuring paw volume/thickness

### Procedure:

- Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
- Grouping and Fasting: Divide the animals into groups (e.g., vehicle control, positive control, and different dose levels of oxyphenbutazone). Fast the animals overnight before the experiment with free access to water.
- Drug Administration: Administer oxyphenbutazone (e.g., doses ranging from 25-100 mg/kg), the vehicle, or the positive control orally or intraperitoneally one hour before the carrageenan injection.
- Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
- Measurement of Paw Edema: Measure the paw volume or thickness of each rat using a
  plethysmometer or calipers at time 0 (just before carrageenan injection) and at regular
  intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-injection).



- Data Analysis: Calculate the percentage of increase in paw volume (edema) for each animal
  at each time point relative to its initial paw volume. Then, calculate the percentage of
  inhibition of edema for the drug-treated groups compared to the vehicle control group using
  the following formula: Percentage Inhibition = [(Mean edema of control group Mean edema
  of treated group) / Mean edema of control group] x 100
- Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.

# Further Mechanistic Insights: NF-kB Signaling Pathway

While direct inhibition of COX is the primary mechanism of action for oxyphenbutazone, the downstream effects on inflammatory signaling cascades are also of interest. The nuclear factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and even COX-2 itself. By reducing the production of prostaglandins, which can act as signaling molecules that further activate inflammatory pathways, oxyphenbutazone can indirectly modulate the activity of transcription factors like NF-κB.





Click to download full resolution via product page



**Figure 2.** Overview of the NF-κB Signaling Pathway and the Indirect Influence of Oxyphenbutazone.

### Conclusion

Oxyphenbutazone monohydrate is a well-characterized NSAID with a clear mechanism of action centered on the non-selective inhibition of COX enzymes. The experimental protocols detailed in this guide provide a framework for the in vitro and in vivo evaluation of its anti-inflammatory properties. While its clinical use has been largely discontinued due to safety concerns, the study of oxyphenbutazone and its interactions with inflammatory pathways continues to provide valuable insights for the development of new and safer anti-inflammatory therapeutics. This technical guide serves as a foundational resource for researchers and professionals in the field, offering key data and methodologies for the scientific investigation of this compound.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Oxyphenbutazone monohydrate CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1203218#oxyphenbutazone-monohydrate-cas-number-and-molecular-weight]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com